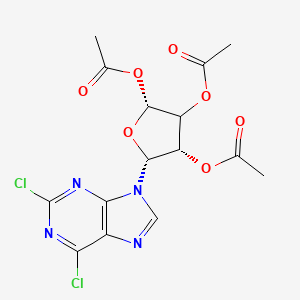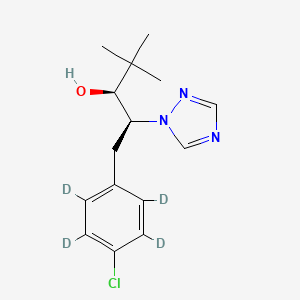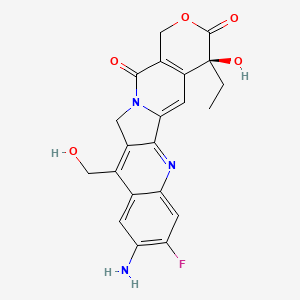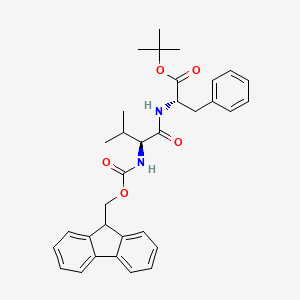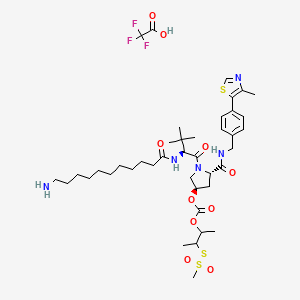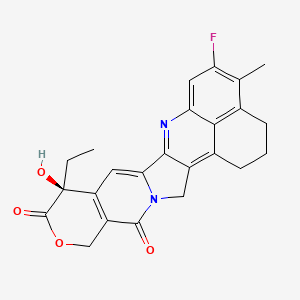
Topoisomerase I inhibitor 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topoisomerase I inhibitor 8 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication, transcription, and repair. By inhibiting this enzyme, this compound can interfere with the DNA processes, leading to cell death. This makes it a valuable compound in cancer research and treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase I inhibitor 8 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may include:
Formation of the core structure: This often involves cyclization reactions to form the core scaffold of the compound.
Functional group modifications: Introduction of various functional groups to enhance the activity and selectivity of the inhibitor.
Purification and isolation: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled synthesis of intermediates.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as crystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Topoisomerase I inhibitor 8 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or alkylated derivatives.
Aplicaciones Científicas De Investigación
Topoisomerase I inhibitor 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and enzyme inhibition.
Biology: Helps in understanding the role of topoisomerase I in cellular processes.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting tumors with high topoisomerase I activity.
Industry: Used in the development of new therapeutic agents and drug formulations.
Mecanismo De Acción
Topoisomerase I inhibitor 8 exerts its effects by stabilizing the complex formed between topoisomerase I and DNA. This prevents the re-ligation of the DNA strand breaks introduced by the enzyme, leading to the accumulation of DNA damage and ultimately cell death. The molecular targets include the topoisomerase I enzyme and the DNA cleavage complex.
Comparación Con Compuestos Similares
Topoisomerase I inhibitor 8 can be compared with other similar compounds, such as:
Camptothecin: A natural product that also inhibits topoisomerase I.
Topotecan: A synthetic derivative of camptothecin with improved solubility and stability.
Irinotecan: Another camptothecin derivative used in cancer therapy.
Uniqueness
This compound is unique in its specific structural modifications that enhance its activity and selectivity compared to other inhibitors
By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and medical applications.
Propiedades
Fórmula molecular |
C24H21FN2O4 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |
InChI |
InChI=1S/C24H21FN2O4/c1-3-24(30)16-7-19-21-14(9-27(19)22(28)15(16)10-31-23(24)29)13-6-4-5-12-11(2)17(25)8-18(26-21)20(12)13/h7-8,30H,3-6,9-10H2,1-2H3/t24-/m0/s1 |
Clave InChI |
YLGVBUAQTQSHCD-DEOSSOPVSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



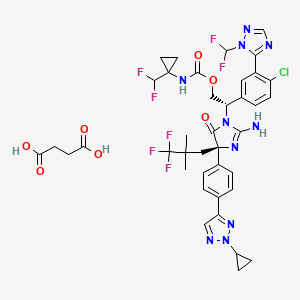
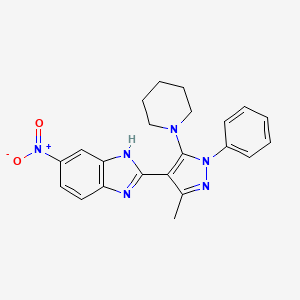
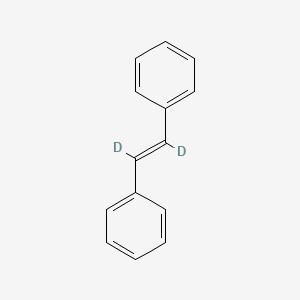


![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)

